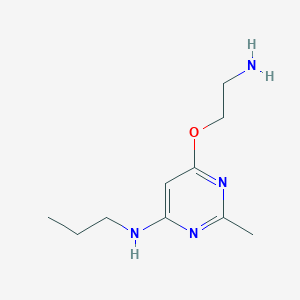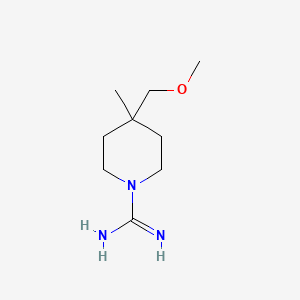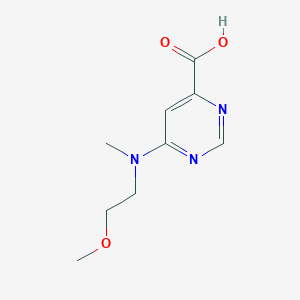
6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine
Overview
Description
“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor . It consists of an amino group (-NH2) attached to a two-carbon chain, which is further attached to an ethoxy group (-OCH2CH2OH) .
Synthesis Analysis
A method for synthesizing 2-(2-Aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is soluble in water and chloroform (sparingly), and DMSO (sparingly) .
Scientific Research Applications
Synthesis and Fragmentation
Research has revealed that derivatives of 6-methylpyrimidin-2-amines, including compounds similar to 6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine, can be synthesized through specific reactions. For instance, 4-aryloxy-6-methylpyrimidin-2-amines are synthesized from 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate reacting with phenols (Erkin et al., 2015). The fragmentation patterns of these compounds under positive electrospray ionization, which involves the decomposition of the heterocycle, are also studied, offering insights into their chemical behavior.
Chemical Reactions and Mechanisms
Studies on the reactions of isomeric 6-methylpyrimidines have shown diverse outcomes depending on the specific isomer and reactants used. For example, one research found that 6-methyl-2-methylthio-4-cyanomethoxypyrimidine reacted differently with various nucleophiles (Syadyaryavichyute & Vainilavichyus, 1996). Such studies provide a deeper understanding of the chemical properties and potential applications of these pyrimidine derivatives.
Synthesis of Derivatives
The synthesis of new compounds from pyrimidine derivatives, including the 6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine structure, has been a subject of study. For instance, new visnagen and khellin furochromone pyrimidine derivatives were prepared from 6-amino-2-thiouracil, demonstrating the versatility of pyrimidine in synthesizing novel compounds with potential therapeutic applications (Abu‐Hashem & Youssef, 2011).
Structural Studies
Structural analysis and investigations of pyrimidines, including derivatives similar to 6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine, have also been conducted. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, providing insights into the regioselectivity of substitution reactions (McKeveney et al., 2004). Such studies are crucial for understanding the chemical and physical properties of these compounds, which can guide their application in various fields.
Safety and Hazards
properties
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-5-12-9-7-10(15-6-4-11)14-8(2)13-9/h7H,3-6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQXASYFCTNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)







